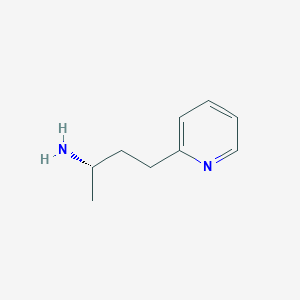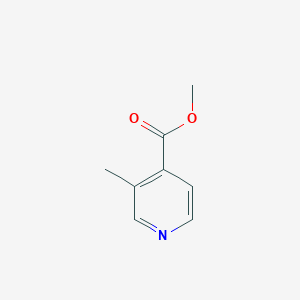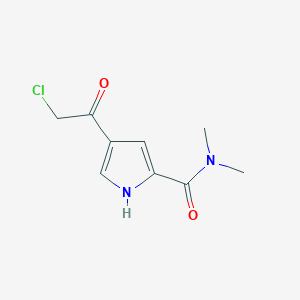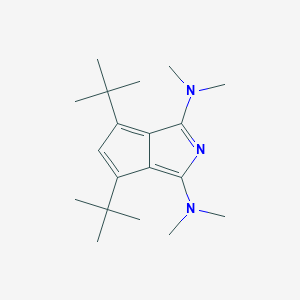![molecular formula C9H11BrO B040001 2-[2-(Bromomethyl)phenyl]ethanol CAS No. 122444-35-3](/img/structure/B40001.png)
2-[2-(Bromomethyl)phenyl]ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[2-(Bromomethyl)phenyl]ethanol, also known as 2-phenethyl bromide, is a chemical compound that is widely used in scientific research. This compound is a colorless to pale yellow liquid that is soluble in most organic solvents. The chemical formula of 2-phenethyl bromide is C9H11BrO, and its molecular weight is 227.09 g/mol.
Mécanisme D'action
The mechanism of action of 2-[2-(Bromomethyl)phenyl]ethanol bromide is not fully understood. However, it is known that this compound can act as a substrate for various enzymes, including cytochrome P450 enzymes. This interaction can result in the formation of reactive intermediates, which can then react with other molecules in the body.
Biochemical and Physiological Effects:
This compound bromide has been shown to have a wide range of biochemical and physiological effects. This compound has been found to have antimicrobial, antifungal, and antiviral properties. It has also been shown to have analgesic and anti-inflammatory effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-[2-(Bromomethyl)phenyl]ethanol bromide in lab experiments is its ability to act as a substrate for various enzymes. This makes it a useful tool for studying enzyme kinetics and metabolism. However, one limitation of using this compound is its potential toxicity. It is important to handle this compound with care and to use appropriate safety precautions.
Orientations Futures
There are many potential future directions for research involving 2-[2-(Bromomethyl)phenyl]ethanol bromide. One area of interest is the development of new drugs that target specific enzymes. Another area of interest is the study of the biochemical and physiological effects of this compound in different organisms. Additionally, there is potential for the use of this compound bromide in the development of new diagnostic tools and therapies.
Méthodes De Synthèse
The synthesis of 2-[2-(Bromomethyl)phenyl]ethanol bromide can be achieved through the reaction of this compound alcohol with hydrobromic acid in the presence of sulfuric acid. This reaction results in the formation of this compound and water. The reaction can be represented as follows:
C8H10O + HBr → C9H11BrO + H2O
Applications De Recherche Scientifique
2-[2-(Bromomethyl)phenyl]ethanol bromide is widely used in scientific research due to its ability to act as a substrate for various enzymes. This compound is commonly used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. It is also used in the development of new drugs and as a reagent in organic chemistry.
Propriétés
| 122444-35-3 | |
Formule moléculaire |
C9H11BrO |
Poids moléculaire |
215.09 g/mol |
Nom IUPAC |
2-[2-(bromomethyl)phenyl]ethanol |
InChI |
InChI=1S/C9H11BrO/c10-7-9-4-2-1-3-8(9)5-6-11/h1-4,11H,5-7H2 |
Clé InChI |
JKJGTOVWPXJAIK-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)CCO)CBr |
SMILES canonique |
C1=CC=C(C(=C1)CCO)CBr |
Synonymes |
Benzeneethanol, 2-(bromomethyl)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![1-[2-(1H-Indol-3-yl)-ethyl]-2,5-dimethyl-1H-pyrrole-3-carbaldehyde](/img/structure/B39937.png)

![4-[[(6-Hydroxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)amino]methyl]benzenesulfonamide](/img/structure/B39941.png)


![Thiazolo[3,2-a]benzimidazole, 8-fluoro-2,3-dihydro-(9CI)](/img/structure/B39947.png)


